molecular formula C18H14ClN3O2 B2860952 (E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide CAS No. 2035007-91-9

(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide

Cat. No.: B2860952
CAS No.: 2035007-91-9
M. Wt: 339.78
InChI Key: YSBVAVCHJGRZPH-BQYQJAHWSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H14ClN3O2 and its molecular weight is 339.78. The purity is usually 95%.
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Biological Activity

(E)-3-(2-chlorophenyl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide is a synthetic compound that has attracted attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound can be characterized by its structural formula, which includes a chlorophenyl group, a furan moiety, and a pyrazinyl structure. This unique combination contributes to its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H14ClN3O
Molecular Weight303.76 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in cellular signaling pathways. The compound may modulate the activity of nicotinic acetylcholine receptors, which are implicated in various neurological processes.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing furan and pyrazinyl groups have shown efficacy against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
7a (Furan derivative)HepG210
7g (Thiophene derivative)A5495

These findings suggest that the furan moiety enhances anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Neurological Effects

Research has indicated that furan-containing compounds can act as positive allosteric modulators of nicotinic receptors. For example, studies on similar acrylamide derivatives have reported anxiolytic-like effects in animal models:

  • Study Findings : In an experiment using the elevated plus maze test, a related compound demonstrated significant reduction in anxiety-like behavior at doses as low as 0.5 mg/kg.
  • Mechanism : The anxiolytic effect was inhibited by methyllycaconitine, indicating the involvement of α7 nicotinic acetylcholine receptors in mediating these effects.

Case Studies

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Antitumor Activity : In vitro studies showed that derivatives exhibited selective cytotoxicity against liver cancer cells, with some compounds inducing significant apoptosis.
    • Cell Lines : HepG2 (liver), MCF7 (breast), A549 (lung).
    • Results : Compounds with furan rings increased anticancer activity compared to non-furan counterparts.
  • Neuropharmacological Studies : Investigations into the anxiolytic properties revealed that furan-containing compounds could reverse anxiety symptoms induced by nicotine exposure.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-11H,12H2,(H,22,23)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBVAVCHJGRZPH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=NC=CN=C2C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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